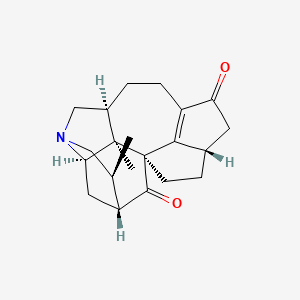

Operculinic acid C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

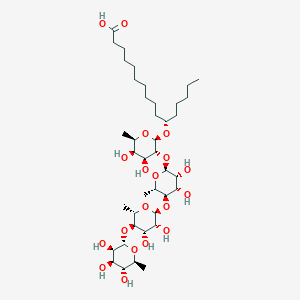

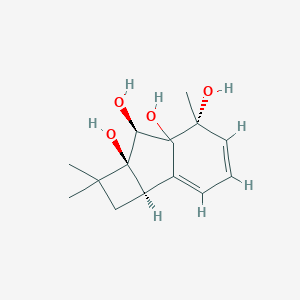

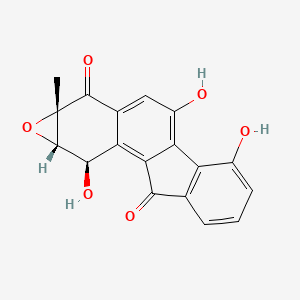

Operculinic acid C is an oligosaccharide. It has a role as a metabolite.

Scientific Research Applications

Chemical Structure and Properties

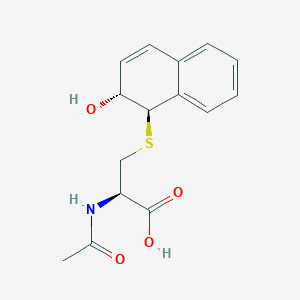

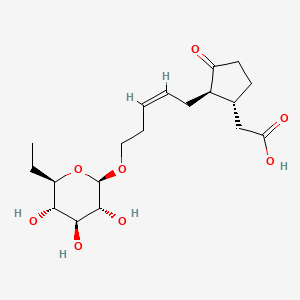

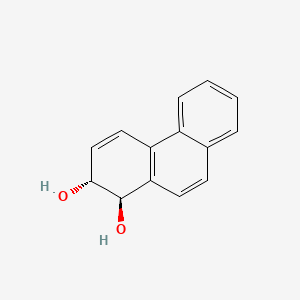

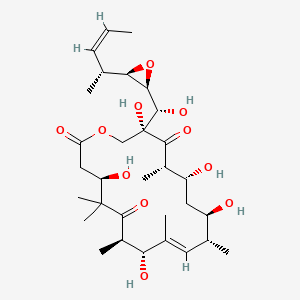

Operculinic acid C, primarily known for its presence in various plants, has been a subject of interest due to its unique chemical properties. Wagner and Kazmaier (1977) elucidated its structure as a glucorhamnohexasaccharide of 3,12-dihydroxypalmitic acid, mainly through degradative and spectroscopic investigations (Wagner & Kazmaier, 1977). This discovery paved the way for further exploration of its potential applications.

Biomedical Research

This compound has been investigated in the context of its interaction with biological systems. For instance, Castañeda-Gómez et al. (2013) studied its role as an inhibitor of multidrug efflux pumps, revealing its potential in enhancing the efficacy of certain cancer treatments (Castañeda-Gómez et al., 2013). Such findings suggest this compound could play a significant role in overcoming drug resistance in cancer therapy.

Natural Product Chemistry

The isolation and characterization of this compound from various plant sources have contributed to the field of natural product chemistry. Ono et al. (2009) successfully isolated operculinic acid H, related to this compound, from Ipomoea operculata, providing valuable insights into the complex composition of plant resin glycosides (Ono et al., 2009).

Potential Therapeutic Applications

In the realm of therapeutic research, this compound's role in traditional medicine and its bioactive properties are being explored. Barnes et al. (2003) identified operculinic acid in a prairie medicinal plant, Ipomoea leptophylla, showing activity against M. tuberculosis, hinting at its potential in treating infectious diseases (Barnes et al., 2003).

Properties

Molecular Formula |

C40H72O19 |

|---|---|

Molecular Weight |

857 g/mol |

IUPAC Name |

(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |

InChI |

InChI=1S/C40H72O19/c1-6-7-13-16-23(17-14-11-9-8-10-12-15-18-24(41)42)56-40-36(28(46)26(44)20(3)53-40)59-39-33(51)30(48)35(22(5)55-39)58-38-32(50)29(47)34(21(4)54-38)57-37-31(49)27(45)25(43)19(2)52-37/h19-23,25-40,43-51H,6-18H2,1-5H3,(H,41,42)/t19-,20+,21-,22-,23-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-/m0/s1 |

InChI Key |

YWGSNDLKHDCUPK-CHPIRXAKSA-N |

Isomeric SMILES |

CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1245715.png)